molecular formula C20H18N2O5 B2359555 Ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate CAS No. 823823-51-4

Ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate

Cat. No.: B2359555
CAS No.: 823823-51-4
M. Wt: 366.373
InChI Key: PWUZTYOWCZOEPU-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the class of pyrrolidine-3-carboxamides and has a molecular weight of 421.47 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 2,4-dioxo-1-phenylpyrrolidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, often using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may act as a receptor agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: Similar in structure but differs in the presence of a benzothiazine ring.

    Indole derivatives: Share some structural similarities but have different functional groups and biological activities.

Properties

IUPAC Name

ethyl 4-[(2,4-dioxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-2-27-20(26)13-8-10-14(11-9-13)21-18(24)17-16(23)12-22(19(17)25)15-6-4-3-5-7-15/h3-11,17H,2,12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUZTYOWCZOEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C(=O)CN(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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